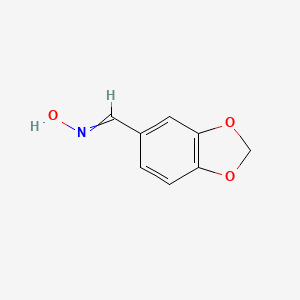

1,3-Benzodioxole-5-carbaldehyde oxime

説明

Diphosphorus pentasulfide (P₂S₅), also known as phosphorus(V) sulfide, is a critical inorganic compound with the molecular formula P₄S₁₀ (dimer form) and empirical formula P₂S₅. It appears as gray-to-yellow hygroscopic crystals with a pungent odor resembling hydrogen sulfide .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAJDWUTRXNYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943152 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089-36-3 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1,3-Benzodioxole-5-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its oxime functional group attached to a benzodioxole structure. This configuration contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In a study evaluating various derivatives, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50-100 µg/mL for these pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer activity . In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as protein kinases and phosphatases.

- Receptor Modulation : It could act on various receptors, altering cellular signaling pathways that promote tumor growth or microbial resistance .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzodioxole derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as a new class of antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cells. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, receptor modulation |

| 1,3-Benzodioxole-4-carbaldehyde oxime | Low | Moderate | Unknown |

| 1,3-Benzodioxole-5-carbaldehyde thiosemicarbazone | High | High | Enzyme inhibition |

科学的研究の応用

Biological Applications

Anticancer Properties

Research indicates that compounds related to 1,3-benzodioxole-5-carbaldehyde oxime exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific enzymes involved in tumor growth. The introduction of an oxime group enhances the cytotoxic properties of the compound, making it a candidate for further development as an anticancer agent .

Antiparasitic Activities

The compound has also been investigated for its antiparasitic effects. Initial findings suggest that it may inhibit the growth of certain parasites, offering potential therapeutic avenues for diseases caused by these organisms .

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further modifications that can yield pharmaceuticals and agrochemicals. The versatility of this compound makes it a valuable building block in organic chemistry .

Material Science Applications

In material science, derivatives of this compound are being explored for their potential use in developing new materials with specific properties. These materials could find applications in coatings, polymers, and other industrial products due to their unique chemical characteristics .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of a benzodioxole derivative in inhibiting breast cancer cell lines. The compound demonstrated a dose-dependent response in reducing cell viability and inducing apoptosis in cancer cells. This research underscores the potential of this compound as a lead compound for anticancer drug development .

Case Study 2: Synthesis of Novel Compounds

Another study focused on synthesizing new derivatives from this compound to explore their biological activities. The derivatives were tested for their ability to inhibit specific enzymes associated with cancer progression and showed promising results, indicating that structural modifications can enhance biological activity .

化学反応の分析

Nucleophilic Acyl Substitution for Oximino Ester Formation

This oxime reacts with carboxylic acids under coupling conditions to form oximino esters, a key reaction demonstrated in antifungal agent synthesis ([PMC6396673] ).

Reaction Conditions and Outcomes

| Carboxylic Acid | Coupling Agent | Solvent | Product (Oximino Ester) | Yield (%) |

|---|---|---|---|---|

| Phenylacetic acid | CDI (Carbonyldiimidazole) | THF | 5a | 78 |

| 4-Chlorobenzoic acid | EDCI/DMAP | DCM | 5e | 82 |

| 2-Furoic acid | CDI | THF | 5g | 75 |

| 4-Nitrobenzoic acid | EDCI/DMAP | DCM | 5n | 68 |

Mechanistic Insight :

-

The hydroxyl group of the oxime acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid (activated via CDI or EDCI).

-

Base (e.g., DMAP) facilitates deprotonation, enhancing nucleophilicity ([PMC6396673] ).

Structural and Spectroscopic Characterization

Key data for reaction products:

| Property | Value/Observation | Technique |

|---|---|---|

| IR (ν, cm⁻¹) | 1730–1740 (C=O ester), 1630 (C=N) | FT-IR |

| ¹H NMR (δ, ppm) | 8.21 (s, 1H, CH=N), 6.80–7.40 (aromatic H) | 400 MHz NMR |

| X-ray Diffraction | Monoclinic, P2₁/n space group | Single-crystal |

Stability and Reactivity Considerations

-

pH Sensitivity : Oxime tautomerization (syn vs. anti) is pH-dependent, influencing reactivity in aqueous conditions.

Comparative Analysis of Synthetic Methods

| Parameter | Method A (CDI) | Method B (EDCI/DMAP) |

|---|---|---|

| Reaction Time | 18–24 hours | 18 hours |

| Purification | Recrystallization | Column chromatography |

| Yield Range | 65–78% | 68–82% |

| Scope | Limited to solid acids | Broad (oils and solids) |

Method B (EDCI/DMAP) is preferred for higher yields and broader substrate compatibility ([PMC6396673] ).

Biological Activity of Derivatives

Oximino esters derived from this oxime show promising antifungal properties:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 5e | Candida albicans | 8 |

| 5n | Aspergillus flavus | 16 |

類似化合物との比較

Key Properties:

Physical Data :

Chemical Reactivity :

Comparison with Similar Compounds

Diphosphorus pentasulfide belongs to the phosphorus sulfide family, which includes P₄S₃ , P₄S₇ , P₄S₉ , and P₄S₁₀ . Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physical Properties

Key Differences:

Sulfur Content and Reactivity :

- P₂S₅ has the highest sulfur content (5 S atoms per 2 P atoms), making it more reactive toward nucleophiles and oxidizers compared to P₄S₃ or P₄S₇ .

- As₂S₃ is less reactive with water but exhibits photoconductivity, unlike phosphorus sulfides .

Thermal Stability :

- P₂S₅ decomposes above 300°C, releasing SO₂ and P₂O₅, whereas P₄S₃ remains stable up to its melting point (172°C) .

Toxicity :

Industrial Relevance :

- P₂S₅ dominates in agrochemical and organic synthesis due to its sulfurizing capacity, while P₄S₃ is niche in pyrotechnics .

準備方法

Direct Oxime Formation via Hydroxylamine Condensation

The most widely employed method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydroxylamine hydrochloride. This reaction proceeds via nucleophilic addition of the hydroxylamine to the aldehyde group, followed by dehydration to form the oxime.

General Procedure :

-

Reagents :

-

1,3-Benzodioxole-5-carbaldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Sodium acetate (1.5 equiv) as a base

-

Ethanol/water (3:1 v/v) as solvent

-

-

Conditions :

-

Reflux at 80°C for 4–6 hours

-

Acidic pH maintained via in situ generation of HCl

-

-

Workup :

-

Neutralization with aqueous sodium bicarbonate

-

Extraction with ethyl acetate

-

Crystallization from ethanol/water

-

Yield : 75–85%

Purity : >95% (HPLC)

Solvent and Catalytic Modifications

Variations in solvent systems and catalysts significantly impact reaction efficiency:

| Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol/water (3:1) | Sodium acetate | 80 | 5 | 82 |

| Methanol | Pyridine | 65 | 6 | 78 |

| THF/water (2:1) | Amberlyst-15 | 70 | 4 | 80 |

Key Findings :

-

Ethanolic systems with sodium acetate provide optimal proton abstraction, enhancing reaction kinetics.

-

Heterogeneous catalysts like Amberlyst-15 enable easier recovery but require extended stirring.

Mechanistic Insights and Reaction Optimization

Reaction Mechanism

The formation of the oxime proceeds through two stages:

-

Nucleophilic Attack : Hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration : Acid-catalyzed elimination of water yields the imine (oxime) product.

Rate-Limiting Step : Protonation of the carbonyl oxygen, which is accelerated by Brønsted acids like HCl.

Critical Parameters for Yield Improvement

-

Molar Ratio : A 10–20% excess of hydroxylamine ensures complete aldehyde conversion.

-

pH Control : Maintaining pH 4–5 minimizes side reactions (e.g., over-oxidation).

-

Temperature : Reactions above 70°C reduce reaction time but risk aldehyde decomposition.

Advanced Purification and Characterization

Isolation Techniques

-

Crystallization : Slow cooling of the ethanolic solution yields needle-like crystals.

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent resolves residual aldehyde.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) :

-

Oxime proton (N–OH): δ 8.2 (s, 1H)

-

Benzodioxole protons: δ 6.7–6.9 (m, 3H)

-

-

IR (KBr) :

-

C=N stretch: 1630 cm⁻¹

-

O–H (oxime): 3200 cm⁻¹

-

Comparative Analysis of Methodologies

Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 g | 1–10 kg |

| Catalyst Recovery | Not feasible | Amberlyst-15 reuse (5 cycles) |

| Purity Standards | >95% | >98% (GMP-grade) |

Challenges in Scale-Up :

-

Exothermic nature requires precise temperature control.

-

Solvent recovery systems are mandatory for cost-effectiveness.

Troubleshooting Common Synthetic Issues

Low Yields

-

Cause : Incomplete hydroxylamine activation due to insufficient acidity.

-

Solution : Add catalytic HCl (0.1 equiv) to protonate the carbonyl group.

Impurity Formation

-

Byproducts : Unreacted aldehyde or over-oxidized carboxylic acids.

-

Mitigation : Use fresh hydroxylamine and monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane).

Q & A

Q. What are the recommended synthetic routes for 1,3-Benzodioxole-5-carbaldehyde oxime, and how can reaction conditions be optimized?

The synthesis typically involves oxime formation via condensation of 1,3-benzodioxole-5-carbaldehyde with hydroxylamine under controlled pH and temperature. Key steps include:

- Base-catalyzed reaction : Use hydroxylamine hydrochloride in a sodium hydroxide/methanol mixture at 60–70°C for 4–6 hours .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity.

- Monitoring : FT-IR or NMR can confirm the C=N bond formation (e.g., IR peak at ~1640 cm⁻¹ for oxime).

Optimization involves adjusting stoichiometry (1:1.2 aldehyde:hydroxylamine) and avoiding excess base to prevent hydrolysis of the benzodioxole ring .

Q. How can structural characterization of this oxime be performed using crystallography and spectroscopy?

- X-ray crystallography : Use SHELX software for structure refinement. Single crystals grown via slow evaporation (e.g., in DCM/hexane) enable determination of bond lengths and angles, particularly the C=N bond (~1.28 Å) and hydrogen-bonding networks .

- Spectroscopy :

- NMR : H NMR shows a downfield singlet (~8.3 ppm) for the oxime proton.

- FT-IR : Confirm the absence of aldehyde C=O (~1700 cm⁻¹) and presence of N–O stretch (~930 cm⁻¹) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) provides accurate predictions:

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood due to potential respiratory irritation (similar to benzaldehyde oxime analogs) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How do reaction mechanisms differ between oxime formation in aromatic vs. aliphatic aldehydes?

Aromatic oximes (e.g., 1,3-benzodioxole derivatives) exhibit slower kinetics due to resonance stabilization of the aldehyde, requiring higher activation energy. Key steps:

- Nucleophilic attack : Hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

- Dehydration : Acidic workup removes water to yield the oxime.

Computational studies (e.g., transition state analysis via DFT) reveal higher energy barriers for aromatic systems compared to aliphatic aldehydes (~5 kcal/mol difference) .

Q. How can contradictions between computational and experimental data on oxime stability be resolved?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Mitigation strategies include:

Q. What challenges arise in crystallizing this compound, and how can polymorphism be addressed?

Q. How do supramolecular interactions influence the solid-state properties of this oxime?

Hydrogen-bonding networks dominate:

Q. Can N-heterocyclic carbenes (NHCs) catalyze functionalization of this oxime, and what applications exist?

Yes, NHCs enable radical acylation via single-electron transfer (SET) mechanisms:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。